molecular formula C29H27NO7 B11153913 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11153913
M. Wt: 501.5 g/mol
InChI Key: KVEYVPNVKAEEGD-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting with the preparation of the chromenone core. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The resulting chromenone is then functionalized with a methoxy group and a methyl group at specific positions.

The next step involves the introduction of the benzyloxycarbonyl-protected amino acid moiety. This is typically achieved through a coupling reaction using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the amino acid, followed by reaction with the chromenone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted chromenone derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The benzyloxycarbonyl-protected amino acid moiety may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its combination of a chromenone core and a benzyloxycarbonyl-protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a member of the chromone family, which exhibits various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H20O6
  • Molecular Weight : 340.33 g/mol
  • CAS Number : 384362-18-9

The structure includes a chromone backbone substituted with a methoxyphenyl group and a benzyloxycarbonylamino butanoate moiety, contributing to its biological activity.

Antioxidant Activity

Chromones are known for their antioxidant properties. Studies have shown that derivatives of chromones can scavenge free radicals effectively. The presence of the methoxy group enhances electron donation, which is crucial for radical scavenging activity. In vitro assays demonstrated that compounds similar to 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl derivatives exhibited significant antioxidant effects, reducing oxidative stress markers in cellular models .

Anti-inflammatory Effects

Research indicates that chromone derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. Inhibition of these enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound's structure suggests potential efficacy in treating inflammatory diseases, with studies showing moderate inhibitory effects against COX-2 and LOX pathways .

Neuroprotective Potential

The neuroprotective effects of chromone derivatives have been attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders such as Alzheimer's disease. Compounds structurally similar to the target compound have demonstrated dual inhibition against these enzymes, which may enhance cognitive function by increasing acetylcholine levels in the brain .

Anticancer Properties

Chromones have been investigated for their anticancer activities. In vitro studies show that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (kidney cancer). The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress within cancer cells, leading to cell death .

Study 1: Antioxidant Activity Assessment

In a study conducted by researchers evaluating various chromone derivatives, it was found that compounds with similar structural features exhibited IC50 values for DPPH radical scavenging ranging from 10 to 25 µM. The presence of electron-donating groups like methoxy significantly enhanced the antioxidant capacity .

CompoundIC50 (µM)Mechanism
Compound A15Radical scavenging
Compound B20Metal chelation
Target Compound12Electron donation

Study 2: Anti-inflammatory Activity

A comparative study on the anti-inflammatory properties of chromone derivatives revealed that the target compound inhibited COX-2 activity with an IC50 value of 18 µM. This inhibition is believed to be due to the structural features facilitating binding at the enzyme's active site .

CompoundIC50 COX-2 (µM)IC50 LOX (µM)
Compound A2530
Compound B2025
Target Compound1822

Study 3: Neuroprotective Effects

In vitro assays on neuroprotective effects showed that the target compound exhibited an AChE inhibition rate of approximately 60% at a concentration of 10 µM, suggesting potential therapeutic applications in Alzheimer's disease management .

Properties

Molecular Formula

C29H27NO7

Molecular Weight

501.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C29H27NO7/c1-19-25(36-26(31)9-6-16-30-29(33)35-18-20-7-4-3-5-8-20)15-14-23-24(17-27(32)37-28(19)23)21-10-12-22(34-2)13-11-21/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3,(H,30,33)

InChI Key

KVEYVPNVKAEEGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)CCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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